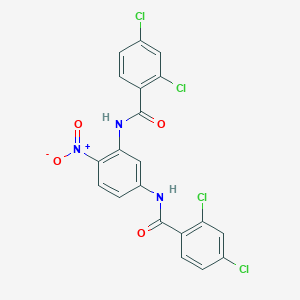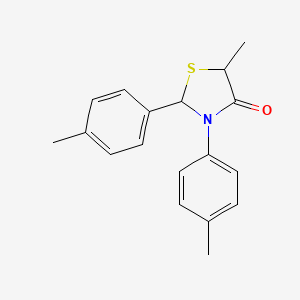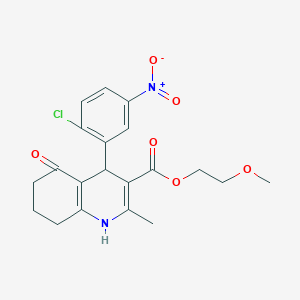
N,N'-(4-nitro-1,3-phenylene)bis(2,4-dichlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-nitro-1,3-phenylene)bis(2,4-dichlorobenzamide), commonly known as NDB, is a small molecule that has been studied for its potential use in scientific research. NDB is a member of the benzamide family of compounds, which are known for their ability to bind to DNA and inhibit certain enzymes. In
Mecanismo De Acción
The mechanism of action of NDB involves its ability to bind to DNA and inhibit the activity of certain enzymes. Specifically, NDB has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in the replication and transcription of DNA. By inhibiting the activity of these enzymes, NDB can prevent the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
NDB has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of topoisomerases, NDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NDB has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NDB in lab experiments is its ability to inhibit the activity of topoisomerases, which makes it useful in studying the replication and transcription of DNA. Additionally, NDB has been shown to have a relatively low toxicity, which makes it safe to use in certain experiments. However, one limitation of using NDB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving NDB. One area of research is in the development of new cancer therapies that target topoisomerases. Additionally, NDB could be studied for its potential use in the treatment of other diseases, such as bacterial infections and inflammatory diseases. Finally, future research could focus on improving the solubility of NDB, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of NDB involves the reaction of 4-nitro-1,3-phenylenediamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain NDB in its pure form.
Aplicaciones Científicas De Investigación
NDB has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where NDB has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, NDB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propiedades
IUPAC Name |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-4-nitrophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4N3O4/c21-10-1-4-13(15(23)7-10)19(28)25-12-3-6-18(27(30)31)17(9-12)26-20(29)14-5-2-11(22)8-16(14)24/h1-9H,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNAQXFOGZKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4968197.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)
![6-chloro-3-[(4-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4968205.png)

![1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4968216.png)
![methyl 1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4968223.png)
![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968239.png)
![N-cyclohexyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4968247.png)
![methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)
![1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)
